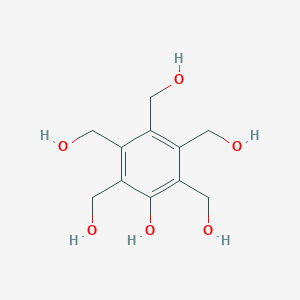![molecular formula C19H12O6S B14601919 4-(Benzenesulfonyl)-5-methoxynaphtho[2,3-c]furan-1,3-dione CAS No. 60981-72-8](/img/structure/B14601919.png)
4-(Benzenesulfonyl)-5-methoxynaphtho[2,3-c]furan-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzenesulfonyl)-5-methoxynaphtho[2,3-c]furan-1,3-dione is a complex organic compound that belongs to the class of naphthofurans. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a methoxy group, and a naphtho[2,3-c]furan-1,3-dione core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-5-methoxynaphtho[2,3-c]furan-1,3-dione can be achieved through several synthetic routes. One common method involves the Paal-Knorr furan synthesis, which is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds . This reaction is known for its efficiency in producing furans and can be adapted to synthesize naphthofuran derivatives.
Another approach involves visible light-enabled [4+2] annulation reactions. This method utilizes 2,3-dibromonaphthoquinone and phenylbenzofurans as starting materials, with the reaction being promoted by visible light . This approach offers excellent regioselectivity and functional group tolerance, making it a powerful and green method for synthesizing naphthofuran derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis, making it suitable for industrial-scale production.
化学反応の分析
Types of Reactions
4-(Benzenesulfonyl)-5-methoxynaphtho[2,3-c]furan-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted aromatic compounds.
科学的研究の応用
4-(Benzenesulfonyl)-5-methoxynaphtho[2,3-c]furan-1,3-dione has several scientific research applications:
作用機序
The mechanism of action of 4-(Benzenesulfonyl)-5-methoxynaphtho[2,3-c]furan-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, such as oxidation and reduction, which can modulate its biological activity. The benzenesulfonyl group and methoxy group play crucial roles in its reactivity and interaction with biological molecules .
類似化合物との比較
Similar Compounds
Naphthoquinones: These compounds share a similar naphthoquinone core but lack the furan and benzenesulfonyl groups.
Benzofurans: These compounds contain a furan ring fused to a benzene ring but do not have the naphthoquinone core.
Anthraquinones: These compounds have a similar polycyclic structure but differ in the arrangement of functional groups.
Uniqueness
4-(Benzenesulfonyl)-5-methoxynaphtho[2,3-c]furan-1,3-dione is unique due to its combination of a naphthoquinone core, a furan ring, and specific functional groups (benzenesulfonyl and methoxy). This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.
特性
CAS番号 |
60981-72-8 |
|---|---|
分子式 |
C19H12O6S |
分子量 |
368.4 g/mol |
IUPAC名 |
4-(benzenesulfonyl)-5-methoxybenzo[f][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C19H12O6S/c1-24-14-9-5-6-11-10-13-16(19(21)25-18(13)20)17(15(11)14)26(22,23)12-7-3-2-4-8-12/h2-10H,1H3 |
InChIキー |
KBDIRMMAARXJPX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=CC3=C(C(=C21)S(=O)(=O)C4=CC=CC=C4)C(=O)OC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propenenitrile, 3,3-bis(methylthio)-2-[(phenylmethylene)amino]-](/img/structure/B14601842.png)

![2,5-Pyrrolidinedione, 1-[4-(4-morpholinyl)butyl]-](/img/structure/B14601857.png)




![2-[(Pyridin-2-yl)amino]propan-2-yl diphenylborinate](/img/structure/B14601891.png)


![4-Cyanophenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14601909.png)


![1-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14601929.png)
